N'-({[2,3'-bifuran]-5-yl}methyl)ethanediamide
Description
Properties
IUPAC Name |
N'-[[5-(furan-3-yl)furan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c12-10(14)11(15)13-5-8-1-2-9(17-8)7-3-4-16-6-7/h1-4,6H,5H2,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRUWSJWHFAREA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC=C(O2)CNC(=O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-({[2,3’-bifuran]-5-yl}methyl)ethanediamide typically involves the reaction of furfurylamine with 2,5-furandicarboxylic acid under microwave-assisted conditions. The reaction is facilitated by coupling reagents such as DMT/NMM/TsO− or EDC . The optimized conditions include specific reaction times, solvents, and substrate amounts to achieve high yields.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-({[2,3’-bifuran]-5-yl}methyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The bifuran moiety allows for substitution reactions, particularly at the furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce bifuran-based amines.
Scientific Research Applications
N’-({[2,3’-bifuran]-5-yl}methyl)ethanediamide has several scientific research applications:
Biology: The compound’s bifuran structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique chemical properties.
Industry: It is used in the synthesis of polymers and other industrial chemicals, leveraging its bifuran and ethanediamide functionalities.
Mechanism of Action
The mechanism by which N’-({[2,3’-bifuran]-5-yl}methyl)ethanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bifuran moiety can engage in π-π interactions, while the ethanediamide structure can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Bifuran vs.
- Ethanediamide vs. Alkylamides/Sulfonamides: The ethanediamide group (two amide bonds) increases hydrogen-bonding capacity relative to monoamide derivatives (e.g., 5a–5d), which could improve thermal stability but reduce solubility in nonpolar solvents .
- Functional Group Diversity : Unlike ranitidine-related compounds (e.g., nitroethenediamine and thioether groups in ), the target lacks sulfur-based linkages or nitro groups, suggesting divergent reactivity and pharmacological profiles .
2.2 Physicochemical Properties
- Solubility: The ethanediamide moiety likely enhances aqueous solubility compared to alkylamide derivatives (e.g., 5a–5d with butyryl/pentanoyl chains), though the bifuran core may counteract this due to hydrophobicity.
- Melting Points : Compounds with rigid cores (e.g., 5a at 180–182°C) exhibit higher melting points than flexible analogs. The target’s bifuran system could similarly promote high thermal stability .
2.4 Pharmacological Potential
- While ranitidine analogs () target gastric acid secretion via histamine H2 receptor antagonism, the target’s lack of a thioether or nitro group suggests alternative mechanisms. Its bifuran-ethanediamide structure may favor interactions with enzymes or receptors requiring planar aromatic systems and hydrogen-bond donors .
Biological Activity
N'-({[2,3'-bifuran]-5-yl}methyl)ethanediamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of furfurylamine with 2,5-furandicarboxylic acid, often under microwave-assisted conditions. Common coupling reagents include DMT/NMM/TsO− or EDC, which facilitate the formation of the desired amide bond. The bifuran moiety contributes to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The bifuran structure allows for π-π interactions with aromatic residues in proteins, while the ethanediamide portion can form hydrogen bonds. These interactions can modulate enzymatic activities or receptor functions, leading to various biological effects.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and DNA damage. These findings suggest that the compound may serve as a potential lead for developing new anticancer agents .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial therapies.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Anticancer Efficacy : A study evaluated the compound's effects on human cancer cell lines, demonstrating significant cytotoxicity attributed to its ability to induce apoptosis through ROS production. The compound was particularly effective against solid tumors under hypoxic conditions, which are common in tumor microenvironments .
- Mechanistic Insights : Another investigation focused on the compound's interaction with specific enzymes involved in metabolic pathways. Results indicated that it could inhibit key enzymes, leading to altered metabolic profiles in cancer cells. This inhibition was linked to increased levels of apoptosis markers in treated cells .
- Pharmacokinetic Studies : Ongoing research is assessing the pharmacokinetic properties of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics better. Initial findings suggest that modifications to its structure could enhance bioavailability and therapeutic efficacy.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
